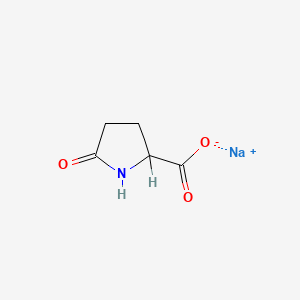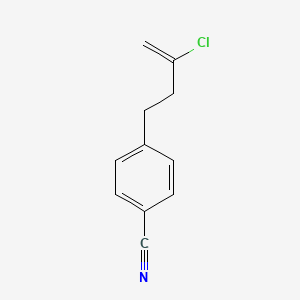
2-Chloro-4-(4-cyanophenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-4-(4-cyanophenyl)-1-butene" is a chlorinated butene with a cyanophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of chlorinated butenes can be achieved through various methods, including electrooxidative chlorination as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . This method involves electrolysis in a two-layer solvent system with acids and platinum electrodes, which could potentially be adapted for the synthesis of "2-Chloro-4-(4-cyanophenyl)-1-butene" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and theoretical calculations. For instance, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined through Knoevenagel condensation and characterized by single-crystal X-ray diffraction . Density functional theory (DFT) and second-order Moller-Plesset (MP2) calculations were used to optimize the ground state geometry, revealing a quasi-planar structure. These methods could be applied to "2-Chloro-4-(4-cyanophenyl)-1-butene" to predict its molecular geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of chlorinated butenes can vary depending on the substituents attached to the butene scaffold. For example, the introduction of additional cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment significantly affects the optical properties of the molecules, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes . This suggests that the cyanophenyl group in "2-Chloro-4-(4-cyanophenyl)-1-butene" could also influence its reactivity and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butenes are influenced by their molecular structure. The presence of halogen atoms and electron-withdrawing groups like cyano can affect the compound's polarity, boiling point, and solubility. For instance, the molecular structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione shows that halogenated phenyl rings can lead to specific intermolecular interactions in the crystal . These interactions could be relevant to the physical properties of "2-Chloro-4-(4-cyanophenyl)-1-butene," such as its melting point and crystal packing.
Wissenschaftliche Forschungsanwendungen
Electrochemical Preparation and Reactions
3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a compound similar to 2-Chloro-4-(4-cyanophenyl)-1-butene, was synthesized and studied for its electrooxidative double ene-type chlorination reactions. This process showed potential for selective preparation of chlorinated compounds using electrochemistry (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Bioactivation of Related Metabolites
Research on 1-Chloro-2-hydroxy-3-butene, a metabolite related to 1,3-butadiene, highlighted its bioactivation process involving cytochrome P450s. This study provided insights into the metabolism of chlorinated compounds, which could be relevant for understanding the biological interactions of similar compounds (Wang et al., 2018).
Photogeneration and Reactivity
The study of the photochemistry of chlorinated phenols and anisoles revealed insights into their reductive dehalogenation and heterolytic paths, which could be extrapolated to similar chlorinated compounds like 2-Chloro-4-(4-cyanophenyl)-1-butene. Understanding the behavior of these compounds under light exposure is crucial for their potential applications in photochemical processes (Protti, Fagnoni, Mella, & Albini, 2004).
Stereochemical Considerations
Research on the stereochemistry of Friedel-Crafts reactions involving different chlorinated butenes showed how the configuration of these compounds can be altered during chemical reactions. This is significant in synthesizing specific isomers or derivatives of 2-Chloro-4-(4-cyanophenyl)-1-butene (Segi et al., 1982).
Photosubstitution Reactions
The study of photosubstitution reactions between dicyanobenzenes and olefins, producing various cyanophenyl-butene derivatives, provides insight into the potential of 2-Chloro-4-(4-cyanophenyl)-1-butene in similar photochemical processes (Borg, Arnold, & Cameron, 1984).
Eigenschaften
IUPAC Name |
4-(3-chlorobut-3-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJSUOWDHYLGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641143 |
Source


|
| Record name | 4-(3-Chlorobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-cyanophenyl)-1-butene | |
CAS RN |
731772-75-1 |
Source


|
| Record name | 4-(3-Chloro-3-buten-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

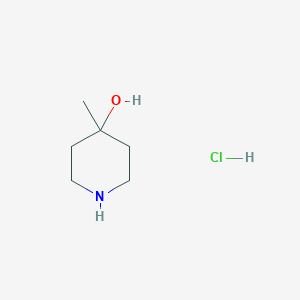
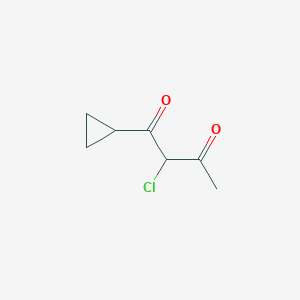
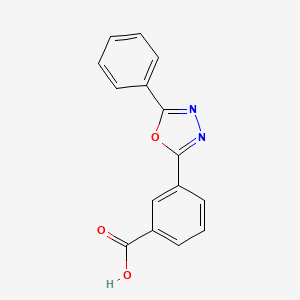
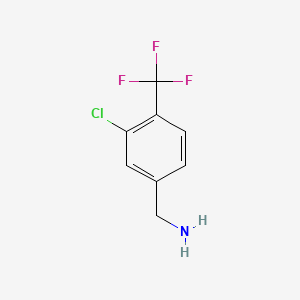
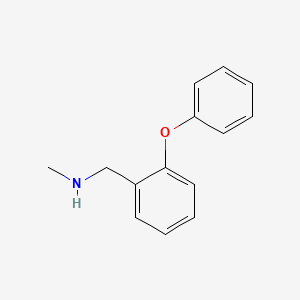
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)
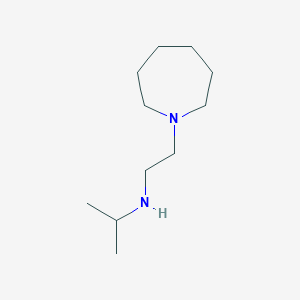

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


